molecular formula C10H10N2O10S B8004103 Flavianic acid dihydrate CAS No. 1071679-18-9

Flavianic acid dihydrate

Cat. No. B8004103
CAS RN: 1071679-18-9
M. Wt: 350.26 g/mol
InChI Key: HSFZAQGXVYXOLL-UHFFFAOYSA-N
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Description

Flavianic acid dihydrate is a useful research compound. Its molecular formula is C10H10N2O10S and its molecular weight is 350.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Flavianic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flavianic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal Stability

    Flavianic acid disodium salt, a derivative of flavianic acid, has been studied for its thermal stability. It's used as a yellow colorant in cosmetics, particularly for dyeing hair. The study found that both flavianic acid hydrate and its disodium salt have a high maximum heat of decomposition and fuel value. The thermal decomposition risk is especially high if flavianic acid hydrate remains in the final product of its disodium salt, highlighting the importance of careful temperature management during production (Fu, Koseki, & Iwata, 2009).

  • Biochemical Research

    Flavianic acid has been used in the isolation of nucleinic compounds from biological fluids. It forms crystalline compounds with organic bases, which has been particularly useful for isolating substances like cytidine from yeast nucleic acid. The study suggests flavianic acid is more effective than picric acid for decomposing cytidine nitrate, indicating its potential in biochemical research applications (Cerecedo, 1929).

  • Thin-Layer Chromatography (TLC)

    Flavianic acids have been evaluated as color reference standards for TLC. Their IR spectra and absence of impurities or specific odors suggest that they are suitable for use in this analytical technique (Tsuji, Furukawa, Nakano, & Tonogai, 2003).

  • Protein Hydrolysates Analysis

    In the study of protein hydrolysates, flavianic acid has been used to precipitate bases like lysine. This application is significant in separating various bases in protein hydrolysates and understanding their properties (Heathcote, 1950).

  • Spectrophotometric Determinations

    Flavianic acid has been tested as a reagent for determining phenothiazines like thioridazine and perazine in pharmaceutical preparations. This highlights its application in pharmaceutical analysis (Tarasiewicz & Źmicka, 1996).

properties

IUPAC Name

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O8S.2H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFZAQGXVYXOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018503
Record name 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavianic acid dihydrate

CAS RN

1071679-18-9
Record name 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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